N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H17N3O2S/c1-15-13-8-9-16-10-14(13)20(18,19)17(2)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,15,16) |
InChI Key |
UNFRNXUUQIAEGG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction of Pyridine-3-Sulfonyl Chloride with N-Benzyl-N-Methylamine
The primary route involves condensing pyridine-3-sulfonyl chloride with N-benzyl-N-methylamine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or N-methylmorpholine (NMM) is typically employed to neutralize HCl generated during the reaction. For example, a 2017 study demonstrated that refluxing pyridine-3-sulfonyl chloride with N-benzyl-N-methylamine in DCM at 0–25°C for 4–6 hours yielded the corresponding sulfonamide with 75–82% efficiency after aqueous workup.
Key Reaction Parameters:
-
Solvent: DCM or THF
-
Base: TEA (2.5 equivalents)
-
Temperature: 0°C to room temperature
-
Time: 4–6 hours
Alternative Activation Methods
Patent disclosures describe using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to facilitate sulfonamide bond formation. For instance, a 2009 patent reported a 68% yield when reacting pyridine-3-sulfonyl chloride with N-benzyl-N-methylamine in DMF using K₂CO₃ at 50°C for 12 hours. This method reduces side reactions but requires longer reaction times.
Functionalization of the Pyridine Ring at Position 4
Introducing the methylamino group at the 4-position of the pyridine ring necessitates nucleophilic aromatic substitution (NAS) or directed ortho-metalation strategies.
Nucleophilic Substitution Using Methylamine
Direct substitution of a leaving group (e.g., chlorine or bromine) at the 4-position with methylamine is a common approach. A 2022 study achieved this by reacting 4-chloropyridine-3-sulfonamide with excess methylamine (40% aqueous solution) in ethanol at 80°C for 24 hours. However, this method requires high temperatures and prolonged reaction times, leading to yields of 55–60%.
Optimization via Catalysis:
Adding catalytic potassium iodide (KI) or tetrabutylammonium bromide (TBAB) improves substitution efficiency. For example, TBAB (2.5 mol%) in DMF at 100°C reduced reaction time to 8 hours, increasing yields to 72%.
Directed Ortho-Metalation Approach
A more efficient method involves generating a lithiated intermediate at the 4-position. Treatment of N-benzyl-N-methylpyridine-3-sulfonamide with lithium diisopropylamide (LDA) at −78°C in THF, followed by quenching with methyl chloroformate, yields the 4-carbamate intermediate. Subsequent hydrolysis with aqueous HCl produces the 4-amino derivative, which is methylated using iodomethane (CH₃I) and potassium carbonate.
Stepwise Yield Breakdown:
One-Pot Synthesis Strategies
Recent advances emphasize telescoped processes to reduce purification steps. A 2025 method combined sulfonylation and amination in a single reactor:
-
Sulfonylation: Pyridine-3-sulfonyl chloride (1.0 equiv), N-benzyl-N-methylamine (1.1 equiv), and TEA (2.5 equiv) in THF at 0°C for 2 hours.
-
Amination: Addition of methylamine (2.0 equiv) and TBAB (0.1 equiv) at 80°C for 6 hours.
Total Yield: 68%.
Comparative Analysis of Synthetic Routes
Critical Challenges and Solutions
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and aromatic systems in the compound undergo oxidation under specific conditions:
Oxidation primarily targets the sulfur atom in the sulfonamide group, forming sulfoxides or sulfones depending on reaction stoichiometry and conditions. The pyridine ring exhibits resistance to oxidation under mild conditions but may form N-oxide derivatives under stronger oxidants .
Reduction Reactions
Reductive modifications occur at the sulfonamide and aromatic groups:
The sulfonamide group is reduced to an amine with strong agents like LiAlH₄, while catalytic hydrogenation removes the benzyl group selectively .
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitutions:
Nucleophilic Aromatic Substitution
| Nucleophile | Conditions | Position Modified | Product |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C | Pyridine C-2 or C-4 | Methoxy-substituted derivative |
| Amines | K₂CO₃, DMSO | Sulfonamide nitrogen | N-alkylated derivatives |
Electrophilic Substitution
Limited reactivity due to electron-withdrawing sulfonamide group. Halogenation occurs under forcing conditions:
| Electrophile | Conditions | Position Modified |
|---|---|---|
| Cl₂/FeCl₃ | CHCl₃, 60°C | Pyridine C-5 |
| Br₂/HNO₃ | H₂SO₄, 100°C | Benzyl ring meta position |
Substitution at the pyridine ring is less favored compared to the benzyl or sulfonamide groups .
Acid-Base Reactions
The sulfonamide NH group exhibits weak acidity (pKa ~10–12), enabling deprotonation and salt formation:
| Base | Solvent | Application |
|---|---|---|
| NaOH | H₂O/EtOH | Solubility enhancement |
| Pyridine | CH₂Cl₂ | Catalytic deprotonation |
Deprotonation facilitates metal coordination or further functionalization.
Complexation Reactions
The sulfonamide and pyridine nitrogen atoms act as ligands for metal ions:
| Metal Ion | Coordination Site | Complex Stability (log K) |
|---|---|---|
| Cu(II) | Sulfonamide O, pyridine N | 8.2 ± 0.3 |
| Fe(III) | Sulfonamide O | 6.7 ± 0.2 |
Complexation alters the compound’s solubility and redox properties, with applications in catalysis and medicinal chemistry .
Scientific Research Applications
Pharmaceutical Development
Mechanism of Action
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide functions primarily as a PI3K inhibitor. The PI3K signaling pathway is integral to cellular processes such as growth and survival, making its inhibition a promising strategy for cancer treatment. The compound competes with ATP for binding to the PI3K enzyme, which leads to reduced kinase activity and subsequent cellular effects.
Therapeutic Potential
The compound's ability to modulate kinase activity positions it as a candidate for further pharmacological studies aimed at treating cancers characterized by aberrant cell signaling. Its structural features enhance solubility and biological activity, making it a valuable addition to the library of PI3K inhibitors.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition characteristics of this compound. It has been investigated for its potential to inhibit various enzymes beyond PI3K, including carbonic anhydrases and proteasomes.
Case Study: Proteasome Inhibition
In a study examining proteasome inhibitors, compounds similar to this compound were synthesized and evaluated for their inhibitory effects on the chymotrypsin-like activity of the 20S proteasome. These investigations highlighted the importance of structural moieties in enhancing inhibitory activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Sulfonamides are known for their antibacterial effects, and this compound's structure may contribute to similar activities.
Antiviral and Antimicrobial Potency
A related class of pyridine-based compounds incorporating sulfonamide moieties has shown significant antiviral and antimicrobial activities. For instance, compounds derived from similar structures demonstrated over 50% viral reduction against herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4). Such findings suggest that this compound could have potential applications in developing new antimicrobial agents .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-benzyl-N-methylpyridine-4-sulfonamide | Pyridine derivative | Primarily focused on antibacterial activity |
| N-benzyl-N-methyl-4-hydrazinylpyridine-3-sulfonamide | Hydrazine derivative | Potential antitumor properties due to enhanced reactivity |
| N-benzyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide | Piperazine derivative | Exhibits different pharmacological profiles; often used in CNS-related therapies |
This table illustrates how the specific combination of functional groups in this compound enhances its solubility and biological activity compared to its analogs.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)pyridine: A simpler analog without the benzyl and sulfonamide groups.
N-Benzyl-N-methylethanolamine: Contains a similar benzyl and methylamine structure but lacks the pyridine and sulfonamide groups.
Uniqueness
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Biological Activity
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) pathways. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activity
This compound exhibits notable inhibition of the PI3K signaling pathway, which plays a crucial role in cellular processes such as growth, proliferation, and survival. The ability to modulate kinase activity positions this compound as a promising candidate for therapeutic applications in cancer treatment and other diseases characterized by dysregulated cell signaling.
The compound's mechanism involves competition with ATP-binding sites on PI3K enzymes, leading to reduced kinase activity. This inhibition can potentially disrupt aberrant signaling pathways prevalent in various cancers, making it an attractive target for drug development.
Structure-Activity Relationship (SAR)
The unique combination of functional groups within this compound enhances both its solubility and biological activity. Structure-activity relationship studies indicate that the presence of the benzyl and methylamino groups significantly contributes to its efficacy as a PI3K inhibitor .
| Structural Feature | Impact on Activity |
|---|---|
| Benzyl Group | Enhances solubility and binding affinity |
| Methylamino Group | Increases biological activity |
| Pyridine Ring | Essential for interaction with PI3K |
Synthesis
The synthesis of this compound generally involves several steps that ensure high purity and yield. Common synthetic routes include:
- Formation of the Pyridine Ring : Utilizing starting materials that can be functionalized to introduce the sulfonamide group.
- Introduction of the Benzyl and Methylamino Groups : These steps are critical for enhancing the compound's solubility and biological activity.
- Purification : Techniques such as crystallization or chromatography are employed to achieve high-purity compounds suitable for biological testing.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, focusing on its potential therapeutic applications:
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound significantly reduces proliferation in various cancer cell lines by inhibiting PI3K pathways.
- Binding Affinity Studies : Interaction studies revealed that this compound effectively competes with ATP at PI3K binding sites, leading to decreased kinase activity .
- Potential for Combination Therapies : Preliminary findings suggest that combining this compound with other therapeutic agents may enhance overall efficacy in treating resistant cancer types.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide?
- Methodology : A multi-step synthesis is typically employed. Begin with functionalizing the pyridine core via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce benzyl and methylamino groups . Subsequent sulfonamide formation involves reacting the amine intermediate with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimize reaction temperatures (80–120°C) and solvent systems (DMF, THF) to minimize side reactions. Purify intermediates via column chromatography using silica gel and dichloromethane/methanol gradients .
Q. How can researchers effectively purify and characterize this compound?
- Methodology : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for final purification. Characterize the compound via - and -NMR to confirm substituent positions and stereochemistry. Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate structural assignments . Mass spectrometry (ESI-TOF) provides molecular weight confirmation, while elemental analysis ensures purity (>95%) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in spectroscopic data?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare them with experimental data. For example, if experimental -NMR shows unexpected splitting, model the compound’s conformational flexibility using molecular dynamics (MD) simulations to identify dominant rotamers. Cross-reference with X-ray crystallography data (if available) to resolve ambiguities .
Q. What experimental approaches address low solubility in aqueous buffers?
- Methodology : Solubility can be enhanced by derivatizing the sulfonamide group (e.g., introducing hydrophilic substituents like hydroxyl or carboxylate) or using co-solvents (DMSO ≤5% v/v). For biological assays, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) with 0.01% Tween-80 to prevent aggregation. Monitor solubility via dynamic light scattering (DLS) .
Q. How to design SAR studies for optimizing biological activity?
- Methodology : Systematically vary substituents on the benzyl, methylamino, and pyridine groups. For example:
- Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to assess electronic effects.
- Modify the methylamino group to ethyl or cyclopropylamine to study steric impacts.
- Use in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity. Analyze data using ANOVA and post hoc tests (e.g., Fisher’s PLSD) to identify statistically significant trends .
Data Analysis & Contradiction Resolution
Q. How to interpret conflicting bioactivity data across different assay conditions?
- Methodology : Standardize assay protocols (e.g., fixed ATP concentrations for kinase assays) to reduce variability. Validate contradictory results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Perform meta-analysis of dose-response curves (IC, EC) to identify outliers. Reference published SAR data from analogous sulfonamides for context .
Q. What strategies validate target engagement in cellular models?
- Methodology : Use cellular thermal shift assays (CETSA) to confirm compound-target binding. Combine with siRNA knockdowns to verify phenotype specificity. For example, if the compound inhibits a kinase, compare effects in wild-type vs. kinase-deficient cell lines. Confirm downstream signaling via Western blot (e.g., phosphorylated vs. total protein levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
